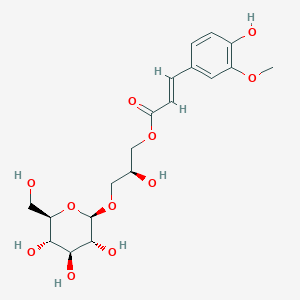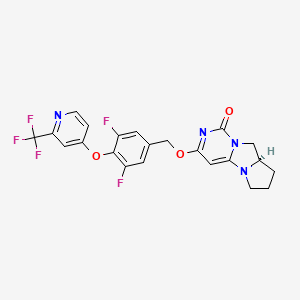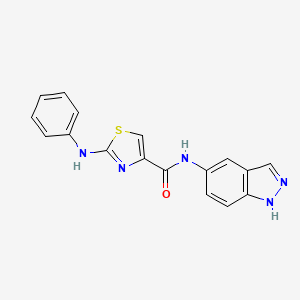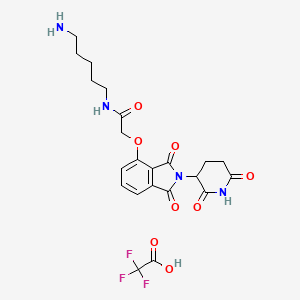![molecular formula C28H34O8 B11933801 (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate” is a complex organic molecule characterized by its multiple methoxy groups, dioxatetracyclo structure, and a methylbutenoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate” typically involves multiple steps, including the formation of the dioxatetracyclo core, introduction of methoxy groups, and esterification with methylbutenoate. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification methods, such as chromatography, would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study the effects of methoxy groups and ester functionalities on biological activity.
Medicine
Industry
Used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the methoxy groups may participate in hydrogen bonding, while the ester group may undergo hydrolysis in biological systems. The dioxatetracyclo core may provide rigidity and specific spatial orientation, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4,5-Trimethoxyphenyl)acetic acid
- (2,3,4,5-Tetramethoxyphenyl)methanol
- (E)-2-Methylbut-2-enoic acid
Uniqueness
The unique combination of methoxy groups, dioxatetracyclo structure, and ester functionality sets this compound apart from similar molecules. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H34O8 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+ |
Clé InChI |
PZUDCPSZWPLXKT-NTEUORMPSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)

![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)


